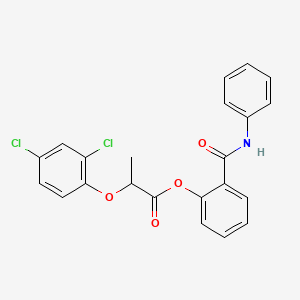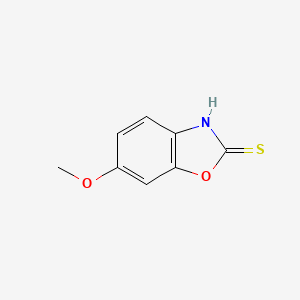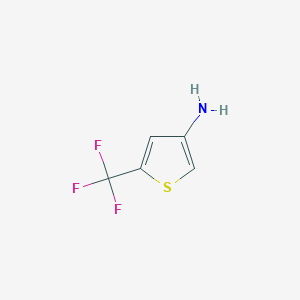
5-Trifluoromethyl-thiophen-3-ylamine
Overview
Description
5-Trifluoromethyl-thiophen-3-ylamine: is a chemical compound with the molecular formula C5H4F3NS . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoromethyl group at the 5-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethyl-thiophen-3-ylamine typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). For example, thiophene-2,5-dicarboxylic acid can be transformed into 5-(trifluoromethyl)thiophene-2-carboxylic acid under specific conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The exact industrial methods can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Trifluoromethyl-thiophen-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
Chemistry: 5-Trifluoromethyl-thiophen-3-ylamine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and fluorinated materials .
Biology and Medicine: Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and liquid crystals, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 5-Trifluoromethyl-thiophen-3-ylamine depends on its specific application. In pharmaceuticals, the trifluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors. The amine group can form hydrogen bonds or participate in ionic interactions, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)thiophene-2-carboxylic acid
- 2,5-Bis(trifluoromethyl)thiophene
- 3-Fluorothiophene
Comparison: Compared to other fluorinated thiophenes, 5-Trifluoromethyl-thiophen-3-ylamine is unique due to the presence of both a trifluoromethyl group and an amine groupFor instance, the amine group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(trifluoromethyl)thiophen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADIWFQRBAFKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]-Formamide](/img/structure/B3186945.png)
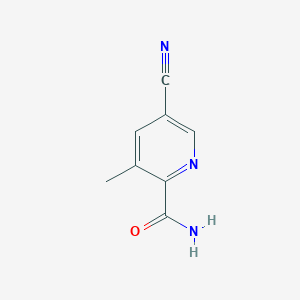
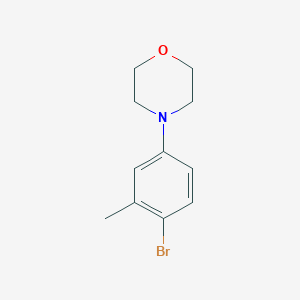
![5-Oxaspiro[2.5]octan-8-one](/img/structure/B3186968.png)
![1-Butanol, 4-[(2-aminoethyl)amino]-](/img/structure/B3186975.png)

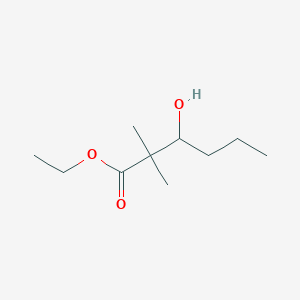
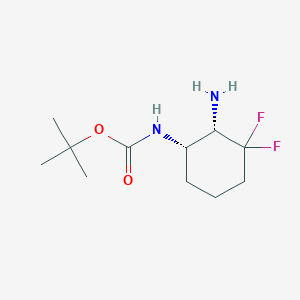
![1,6-dimethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone](/img/structure/B3187012.png)
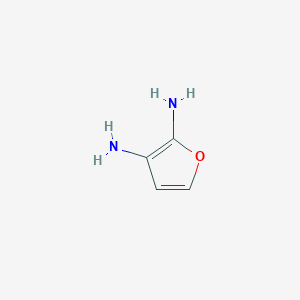

![Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-](/img/structure/B3187040.png)
